Indeloxazine hydrochloride, (R)- is a pharmaceutical compound primarily recognized for its antidepressant properties. It was developed and marketed in Japan and South Korea by Yamanouchi Pharmaceutical Co., Ltd from 1988 until its withdrawal in 1998 due to concerns regarding its efficacy. Indeloxazine hydrochloride functions as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist, contributing to its therapeutic effects in treating psychiatric symptoms associated with cerebrovascular diseases such as depression and emotional disturbances .
Indeloxazine hydrochloride is derived from the class of compounds known as monoamine releasing agents. Its development involved extensive research into its effects on neurotransmitter systems, particularly those related to mood regulation and cognitive function. The compound has been studied for its potential nootropic and neuroprotective effects, alongside its primary use as an antidepressant .
Indeloxazine hydrochloride falls under the category of antidepressants and cerebral activators. It is classified as a serotonin releasing agent and a norepinephrine reuptake inhibitor, which positions it within the broader spectrum of psychotropic medications aimed at modulating mood and cognitive functions .
The synthesis of Indeloxazine hydrochloride involves several chemical reactions that create the desired molecular structure. The compound can be synthesized through the following general steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Specific reagents and catalysts may vary based on the chosen synthetic pathway.
Indeloxazine hydrochloride has a molecular formula of with a molar mass of approximately 267.75 g/mol . The compound includes a morpholine ring fused with an indenyl structure, contributing to its unique pharmacological profile.
Indeloxazine hydrochloride undergoes several chemical reactions that are critical for its activity:
The pharmacodynamics of Indeloxazine are influenced by these interactions, which can be quantitatively assessed through various in vitro and in vivo studies. The efficacy of these reactions is typically evaluated using animal models to simulate human psychiatric conditions.
Indeloxazine hydrochloride exerts its therapeutic effects primarily through three mechanisms:
Research indicates that these mechanisms collectively contribute to improved mood and cognitive function in patients suffering from depression related to cerebrovascular incidents .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm purity and structural integrity.
Indeloxazine hydrochloride has been primarily used in scientific research related to:
Despite its withdrawal from commercial use, ongoing research continues to explore the full potential of Indeloxazine hydrochloride within these domains .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: